4-Bromo-1-isopropoxy-2-methylbenzene
Overview
Description
4-Bromo-1-isopropoxy-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and a methyl group. This compound is known for its utility in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 1-isopropoxy-2-methylbenzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the bromo group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropoxy-2-methylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is often the corresponding amine or alcohol.
Substitution: The major product is usually the substituted benzene derivative with the nucleophile replacing the bromo group.
Scientific Research Applications
4-Bromo-1-isopropoxy-2-methylbenzene is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
4-Bromo-1-isopropoxy-2-methylbenzene is similar to other bromo-substituted benzene derivatives, such as 1-bromo-2-isopropoxy-4-methylbenzene and 1-bromo-4-isopropoxy-2-methylbenzene. its unique combination of substituents and reactivity profile sets it apart, making it particularly useful in specific synthetic applications.
Comparison with Similar Compounds
1-Bromo-2-isopropoxy-4-methylbenzene
1-Bromo-4-isopropoxy-2-methylbenzene
This comprehensive overview highlights the significance of 4-Bromo-1-isopropoxy-2-methylbenzene in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the field of organic chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-2-methyl-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLHICCHCBHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.